2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol
Description
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol is a brominated phenolic compound featuring a methoxy group at position 6 and a (2-methylpropyl)amino-methyl substituent at position 2. The (2-methylpropyl)amino group introduces steric bulk and moderate lipophilicity, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-8(2)6-14-7-9-4-10(13)12(15)11(5-9)16-3/h4-5,8,14-15H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUFNDVPOGBLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)Br)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol can be achieved through a multi-step processThe reaction conditions typically involve the use of bromine or a brominating agent, and the Mannich reaction is carried out using formaldehyde and a secondary amine such as isobutylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the bromine atom and amino-methyl group can participate in various interactions, such as halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Insights
- Hydrogen Bonding : Analogs with pyrazole (CAS 1153978-92-7) or phenyl (CAS N/A) substituents exhibit stronger hydrogen-bonding or π-π interactions, which could influence crystallization behavior .
- Lipophilicity : The piperidine-containing analog (MW 357.29) is more lipophilic than the target compound, suggesting better blood-brain barrier penetration in pharmacological contexts .
- Reactivity : The allyl-substituted compound (CAS 54219-82-8) may undergo addition reactions, unlike the saturated analogs .
Crystallographic and Intermolecular Interactions
Crystallographic studies using programs like SHELX and ORTEP-3 (–2) highlight the role of hydrogen bonding in molecular packing. The target compound’s -OH and -NH groups likely form intermolecular hydrogen bonds, but its bulky 2-methylpropyl group may disrupt dense packing compared to smaller analogs like CAS 1016891-93-2 . Graph-set analysis () further suggests that analogs with aromatic substituents (e.g., 3-methylphenyl) exhibit distinct hydrogen-bonding motifs compared to aliphatic variants .
Biological Activity
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol is a phenolic compound with significant potential for biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by a bromine atom, a methoxy group, and an amino-methyl group attached to a phenolic ring, which contribute to its unique biochemical interactions.
The primary mechanism of action for this compound involves its interaction with specific enzymes or receptors within biochemical pathways. Notably, it may inhibit enzymes such as enoyl-acyl carrier protein reductase, which is crucial in fatty acid synthesis.
Target Enzymes
- Enoyl-acyl carrier protein reductase : Inhibition leads to reduced fatty acid synthesis, impacting cell membrane production and energy storage.
- Cyclooxygenase-2 (COX-2) : Similar compounds have been studied for their ability to inhibit COX-2, which is linked to inflammation and various cancers .
Biological Effects
The compound's inhibition of target enzymes results in decreased fatty acid synthesis, leading to:
- Impaired cell growth and division.
- Increased susceptibility of rapidly dividing cells (e.g., cancer cells) to apoptosis.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Enzyme Inhibition Studies : Research indicates that the compound effectively inhibits certain enzymes at low micromolar concentrations, demonstrating its potency as a biochemical agent .
- Cellular Studies : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting its therapeutic potential against tumors.
- Chemical Synthesis Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, showcasing its versatility in chemical research .
Case Studies
Several case studies illustrate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of enoyl-acyl carrier protein reductase, leading to reduced fatty acid synthesis. |
| Study B | Cancer Cell Lines | Showed that the compound induces apoptosis in breast cancer cells at concentrations below 10 µM. |
| Study C | COX-2 Inhibition | Evaluated as a potential anti-inflammatory agent with promising results against COX-2 activity. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
